Jak2-IN-7
描述
JAK2-IN-7 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and immune response. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions .
准备方法
合成路线和反应条件: JAK2-IN-7 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化合成中常用的试剂包括各种卤代化合物、胺和偶联剂 .
工业生产方法: this compound 的工业生产涉及扩大实验室合成工艺,同时确保高产率和纯度。这通常需要优化反应条件,例如温度、压力和溶剂选择。 先进技术,如连续流动化学和自动化合成平台,可用于提高效率和可重复性 .
化学反应分析
反应类型: JAK2-IN-7 经历了几种类型的化学反应,包括:
还原: 涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代化合物,胺,偶联剂
主要产物: 这些反应形成的主要产物取决于引入或修饰的具体官能团。 例如,氧化可能产生羟基化衍生物,而取代反应可能产生具有增强的生物活性的各种取代类似物 .
科学研究应用
JAK2-IN-7 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 JAK-STAT 信号通路及其在各种细胞过程中的作用。
生物学: 用于研究,以了解骨髓增殖性肿瘤和自身免疫性疾病等疾病的分子机制。
医学: 研究其在治疗类风湿性关节炎、银屑病和某些癌症等疾病方面的潜在治疗应用。
作用机制
JAK2-IN-7 通过选择性抑制 Janus 激酶 2 的激酶活性来发挥作用。它与 JAK2 的 ATP 结合位点结合,阻止下游信号转导和转录激活因子 (STAT) 蛋白的磷酸化和激活。 这种抑制会破坏 JAK-STAT 信号通路,导致参与细胞增殖、分化和免疫反应的基因表达降低 .
类似化合物:
鲁索利替尼: 另一种 JAK2 抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。
费达替尼: 一种选择性 JAK2 抑制剂,在治疗骨髓增殖性疾病方面具有应用价值。
帕克替尼: 一种 JAK2 抑制剂,还具有针对 FLT3 的活性,用于治疗骨髓纤维化。
This compound 的独特性: this compound 以其对 JAK2 的高选择性和效力而著称,使其成为研究 JAK-STAT 通路及其在各种疾病中的作用的宝贵工具。 其独特的化学结构允许与 JAK2 的 ATP 结合位点特异性相互作用,在选择性和疗效方面提供了与其他抑制剂相比的独特优势 .
相似化合物的比较
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with applications in treating myeloproliferative disorders.
Pacritinib: A JAK2 inhibitor with additional activity against FLT3, used in the treatment of myelofibrosis.
Momelotinib: A JAK2 inhibitor with activity against JAK1 and TYK2, used in the treatment of myelofibrosis
Uniqueness of JAK2-IN-7: this compound is distinguished by its high selectivity and potency against JAK2, making it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. Its unique chemical structure allows for specific interactions with the ATP-binding site of JAK2, providing a distinct advantage over other inhibitors in terms of selectivity and efficacy .
属性
IUPAC Name |
(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURRDPSGERGIIM-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。